molecular formula C8H7NO2 B11920942 3-(Pyridin-2-yl)oxetan-2-one

3-(Pyridin-2-yl)oxetan-2-one

Cat. No.: B11920942
M. Wt: 149.15 g/mol
InChI Key: FGOXGZZCDMWPSV-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)oxetan-2-one is a heterocyclic compound that features both a pyridine ring and an oxetane ring. The presence of these two rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)oxetan-2-one typically involves the formation of the oxetane ring followed by the introduction of the pyridine moiety. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form the oxetane ring. The pyridine ring can then be introduced through various coupling reactions, such as the Suzuki–Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)oxetan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxetan-2-one derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxetane derivatives.

    Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions.

Major Products Formed

Scientific Research Applications

3-(Pyridin-2-yl)oxetan-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)oxetan-2-one involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridine ring can participate in various binding interactions with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)oxetan-3-one: Similar in structure but with different reactivity due to the position of the oxetane ring.

    2-(Pyridin-2-yl)oxetan-2-one: Another isomer with different chemical properties.

    3-(Pyridin-3-yl)oxetan-2-one: Similar compound with the pyridine ring attached at a different position.

Uniqueness

3-(Pyridin-2-yl)oxetan-2-one is unique due to the specific positioning of the pyridine and oxetane rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry, where its reactivity and binding properties can be exploited for various purposes.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3-pyridin-2-yloxetan-2-one

InChI

InChI=1S/C8H7NO2/c10-8-6(5-11-8)7-3-1-2-4-9-7/h1-4,6H,5H2

InChI Key

FGOXGZZCDMWPSV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)O1)C2=CC=CC=N2

Origin of Product

United States

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